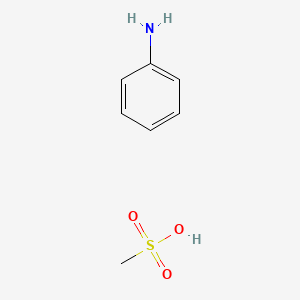
Aniline;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline;methanesulfonic acid is a compound formed by the combination of aniline and methanesulfonic acid. Aniline is an organic compound with the formula C6H5NH2, known for its use in the production of dyes, pharmaceuticals, and polymers. Methanesulfonic acid, with the formula CH3SO3H, is a strong acid used in various industrial applications due to its high solubility and low corrosivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aniline can be synthesized through the reduction of nitrobenzene using hydrogen in the presence of a catalyst. Methanesulfonic acid is typically produced by the oxidation of dimethyl sulfide or dimethyl disulfide using oxygen or nitric acid .
Industrial Production Methods
The industrial production of methanesulfonic acid involves the oxidation of dimethyl disulfide with nitric acid, followed by purification processes. Aniline is produced on an industrial scale by the catalytic hydrogenation of nitrobenzene .
Analyse Chemischer Reaktionen
Types of Reactions
Aniline;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: Aniline can be oxidized to produce azobenzene or nitrosobenzene.
Reduction: Methanesulfonic acid can be reduced to produce methanesulfinic acid.
Substitution: Aniline can undergo electrophilic substitution reactions to form derivatives like acetanilide
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as acetic anhydride and sulfuric acid are employed
Major Products
Oxidation: Azobenzene, nitrosobenzene.
Reduction: Methanesulfinic acid.
Substitution: Acetanilide
Wissenschaftliche Forschungsanwendungen
Aniline;methanesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in electroplating, battery production, and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of aniline;methanesulfonic acid involves its interaction with molecular targets such as enzymes and proteins. Methanesulfonic acid acts as a strong acid catalyst, facilitating various chemical reactions by donating protons. Aniline interacts with nucleophiles and electrophiles, participating in substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Similar in structure but with a benzene ring instead of a methane group.
Toluene-4-sulfonic acid: Contains a toluene group instead of methane.
Sulfuric acid: A strong acid but with different chemical properties and applications
Uniqueness
Aniline;methanesulfonic acid is unique due to its combination of aniline’s reactivity and methanesulfonic acid’s strong acidity and solubility. This makes it particularly useful in specialized industrial and research applications .
Eigenschaften
CAS-Nummer |
82220-46-0 |
|---|---|
Molekularformel |
C7H11NO3S |
Molekulargewicht |
189.23 g/mol |
IUPAC-Name |
aniline;methanesulfonic acid |
InChI |
InChI=1S/C6H7N.CH4O3S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
GGFOZRQCNXQCLO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


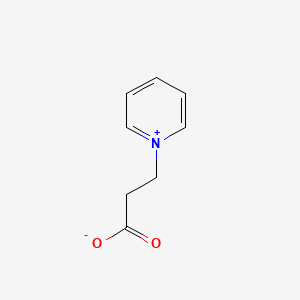
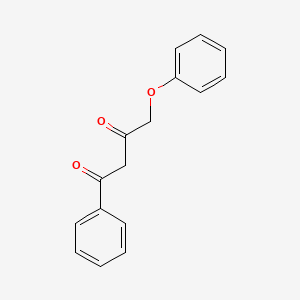
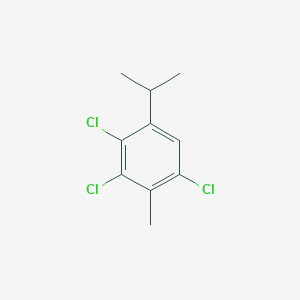
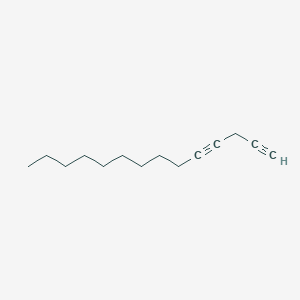
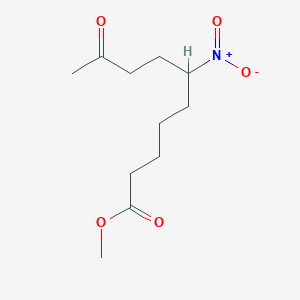
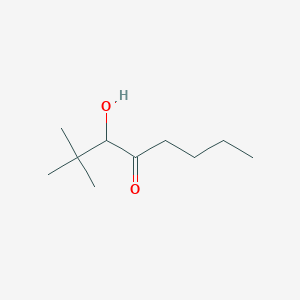
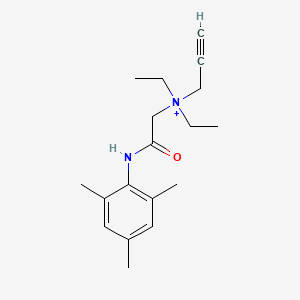
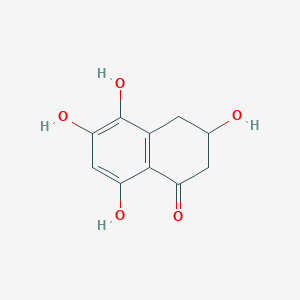
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)
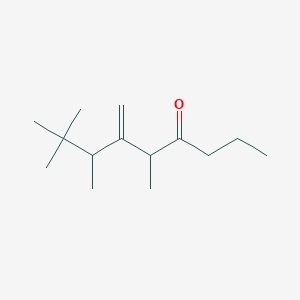
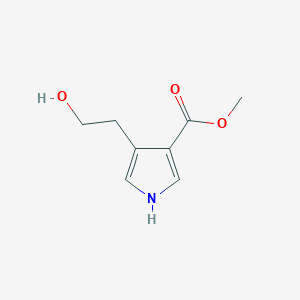
![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)


